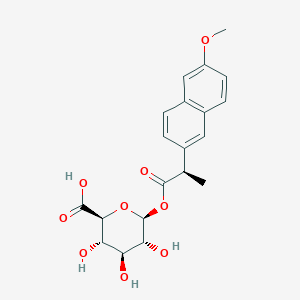![molecular formula C₁₉H₁₄D₄N₂O₃S B1140506 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione CAS No. 1217211-89-6](/img/new.no-structure.jpg)
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is a synthetic organic compound known for its applications in medicinal chemistry, particularly in the development of antidiabetic drugs. This compound is a derivative of thiazolidinedione, a class of compounds that act as insulin sensitizers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethyl-2-pyridineethanol and 4-hydroxybenzaldehyde.
Formation of Intermediate: The 5-ethyl-2-pyridineethanol is reacted with 4-hydroxybenzaldehyde under basic conditions to form an intermediate compound.
Thiazolidinedione Formation: The intermediate is then reacted with thiazolidinedione in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvents like acetonitrile, chloroform, and DMSO are commonly used to dissolve the reactants and facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the thiazolidinedione ring.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is often used in studies involving cell signaling pathways and gene expression.
Medicine
Medically, 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is explored for its antidiabetic properties. It acts as an insulin sensitizer, making it a candidate for the treatment of type 2 diabetes.
Industry
In the pharmaceutical industry, this compound is used in the development of drugs. Its ability to modulate insulin sensitivity makes it valuable in creating medications for metabolic disorders.
作用機序
The compound exerts its effects primarily by activating peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to increased insulin sensitivity in adipose tissue, muscle, and liver. The molecular pathways involved include the regulation of genes responsible for glucose and lipid metabolism.
類似化合物との比較
Similar Compounds
Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic drug.
Rosiglitazone: Similar in structure and function to pioglitazone, also used to treat type 2 diabetes.
Uniqueness
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1217211-89-6 |
|---|---|
分子式 |
C₁₉H₁₄D₄N₂O₃S |
分子量 |
358.45 |
同義語 |
5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene]thiazolidine-2,4-dione; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


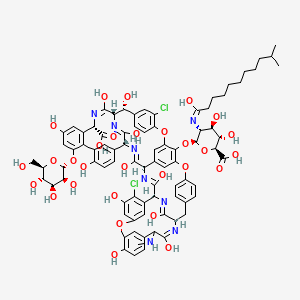
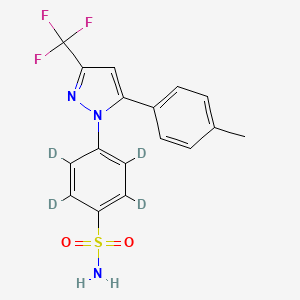


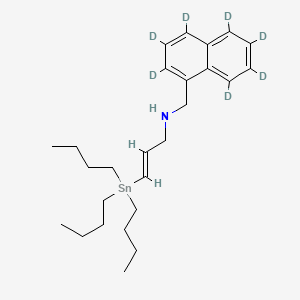
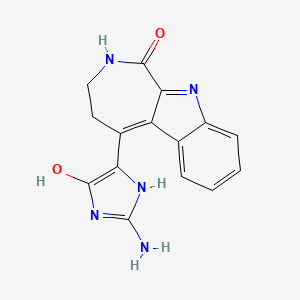
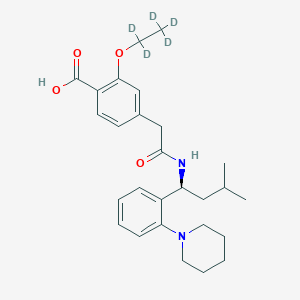
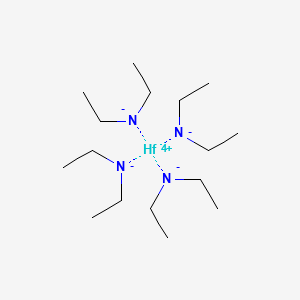
![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)
